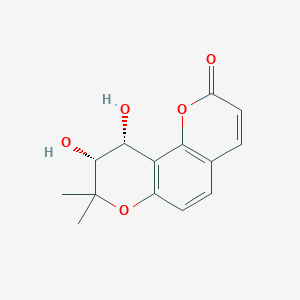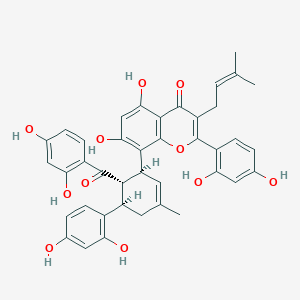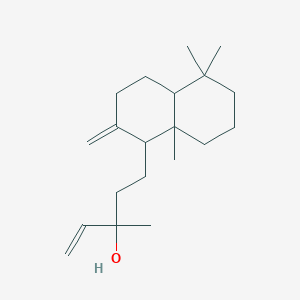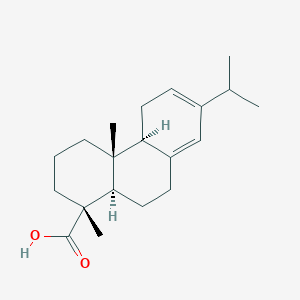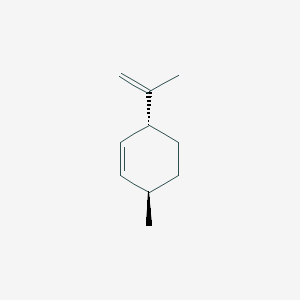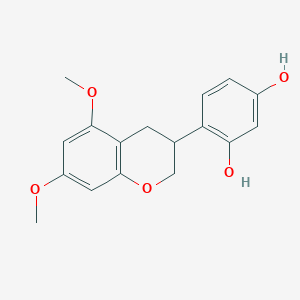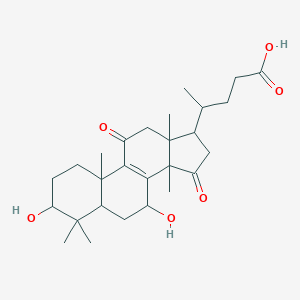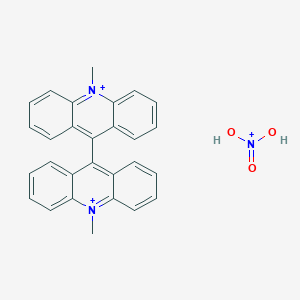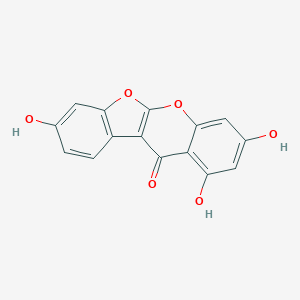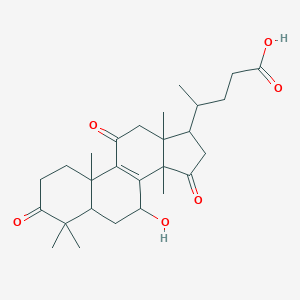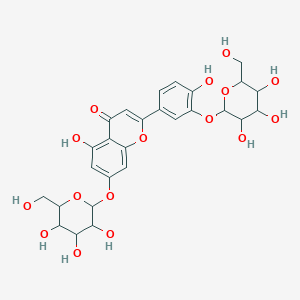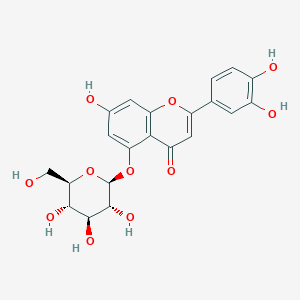
Luteolin 5-glucoside
Overview
Description
Luteolin 5-O-glucoside is a naturally occurring flavonoid glycoside found in various plants, including vegetables, fruits, and medicinal herbs. It is known for its significant biological activities, such as anti-inflammatory, antioxidant, and anticancer properties . This compound is a derivative of luteolin, a flavone with four hydroxyl groups at positions 5, 7, 3’, and 4’ .
Mechanism of Action
Target of Action
Luteolin 5-glucoside, also known as Luteolin-5-O-glucoside, primarily targets cellular pathways such as X-linked inhibitor of apoptosis protein (XIAP), phosphatidylinositol 3′-kinase (PI3K)/Akt, and nuclear factor kappa B (NF-kB) . These targets play a crucial role in cell survival, growth, and inflammation .
Mode of Action
this compound interacts with its targets by downregulating and inhibiting them . This interaction results in the induction of apoptosis, initiation of cell cycle arrest, and decrease in angiogenesis, metastasis, and cell proliferation . It also exhibits antioxidant properties and can inhibit lipid peroxidation .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits the phosphorylation of p38 MAPK, JNK, and ERK, thereby inhibiting NF-κB nuclear translocation and subsequently reducing inflammation . It also has the ability to engage with multiple molecular targeted sites and modify various signaling pathways in tumor cells .
Pharmacokinetics
this compound is absorbed efficiently with a slow phase excretion from the living system, indicating a potential for accumulation in the body . Following absorption by intestinal epithelial cells, it is mainly conjugated to glucuronic acid or sulfonate group by phase II enzymes . It has a high distribution volume and high clearance .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth, induction of cell apoptosis, reduction of tumor tissue angiogenesis, regulation of long non-coding RNA, affecting immunogenic cell death, and regulation of autophagy . It also exhibits antioxidant properties, which can inhibit lipid peroxidation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of the carbonyl oxygen at C4 locations enhances its effectiveness against microorganisms . Additionally, the presence of the O-dihydroxy group in the B ring is essential for quenching in chemical systems .
Biochemical Analysis
Biochemical Properties
Luteolin 5-glucoside interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the generation of nitric oxide (NO) and reactive oxygen species (ROS), and suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These interactions play a crucial role in its anti-inflammatory and antioxidant activities .
Cellular Effects
This compound exerts various effects on cells and cellular processes. It has been shown to inhibit cancer-cell survival and proliferation, angiogenesis, invasion, metastasis, and induce apoptosis . It also influences cell function by modulating cell signaling pathways such as mTOR/PI3K/Akt, STAT3, and Wnt/β-catenin .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, it has been shown to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), thereby blocking the nuclear translocation of nuclear factor (NF)-κB and reducing inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been shown to alleviate oxidative stress and inflammation, and protect the integrity of the cell layer
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized to glucuronide or sulphate conjugates, and can be converted to Luteolin after hydrolysis by intestinal microbacteria . It can also interact with enzymes or cofactors, and may affect metabolic flux or metabolite levels .
Subcellular Localization
Studies on similar compounds suggest that flavonoids can be localized in various compartments or organelles within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: Luteolin 5-O-glucoside can be synthesized through glycosylation of luteolin in hydrophilic organic solvents. An effective approach involves using Bacillus cereus A46 cells, which show high activity and stability in 5–20% dimethyl sulfoxide (DMSO) with 90–98% conversion rates of luteolin glycosides . The glycosylation positions are typically located at the C-7, C-3’, or C4’ hydroxyl groups of flavonoids .
Industrial Production Methods: Industrial production of luteolin 5-O-glucoside often involves biotransformation processes. Compared to chemical glycosylation, which relies heavily on protecting-group mechanisms, biotransformation provides a direct regioselective glycosylation method to construct glycosidic bonds . Glycosyltransferases from various sources, such as Xanthomonas campestris and rice, have been reported to glycosylate luteolin efficiently .
Chemical Reactions Analysis
Types of Reactions: Luteolin 5-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Luteolin 5-O-glucoside can be oxidized using reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Luteolin 5-O-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of flavonoid derivatives.
Medicine: Luteolin 5-O-glucoside exhibits significant anti-inflammatory, antioxidant, and anticancer activities.
Comparison with Similar Compounds
Luteolin 5-O-glucoside is unique among flavonoid glycosides due to its specific glycosylation at the 5-O position. Similar compounds include:
Luteolin 7-O-glucoside: Glycosylated at the 7-O position, known for its cytotoxic activity against certain cancer cell lines.
Luteolin 4’-O-glucoside: Glycosylated at the 4’-O position, also exhibiting cytotoxic activity.
Orientin (Luteolin-8-C-glucoside): Glycosylated at the 8-C position, known for its antioxidant properties.
Isoorientin (Luteolin-6-C-glucoside): Glycosylated at the 6-C position, with similar antioxidant activities.
Luteolin 5-O-glucoside stands out due to its unique glycosylation pattern, which influences its solubility, bioavailability, and biological activities .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)31-15-5-9(23)4-14-17(15)12(26)6-13(30-14)8-1-2-10(24)11(25)3-8/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGKQZVCLWKUDQ-QNDFHXLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942500 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20344-46-1 | |
| Record name | Galuteolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20344-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Luteolin 5-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020344461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUTEOLIN 5-GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNI9E8ORF6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


